N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide
Description
N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a hydroxyethyl linker bridging a 4-(thiophen-3-yl)phenyl group and a 2-(trifluoromethyl)phenyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in receptor modulation (e.g., D3 receptor ligands or β3-adrenoceptor agonists) .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3S/c22-21(23,24)16-3-1-2-4-17(16)26-20(29)19(28)25-11-18(27)14-7-5-13(6-8-14)15-9-10-30-12-15/h1-10,12,18,27H,11H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWQQPZTWIMETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and trifluoromethyl phenyl intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
Key Observations:
Substituent Effects :
- Thiophen-3-yl vs. Furan-2-yl : Thiophene’s sulfur atom enhances electron-richness and lipophilicity compared to furan’s oxygen, which may influence receptor binding .
- Trifluoromethylphenyl : This group is shared with compounds in and , contributing to enhanced resistance to oxidative metabolism .
Linker Moieties : The hydroxyethyl group in the target compound and BG14271 may improve solubility compared to the ethoxyethyl linker in 3a .
Biological Activity
N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a benzamide core with a hydroxyethyl group and a trifluoromethyl group, which are significant for its biological interactions. The synthesis typically involves multi-step organic reactions, including:
- Formation of Hydroxyethyl Intermediate : Reaction of 4-(thiophen-3-yl)benzaldehyde with ethylene glycol in an acidic medium.
- Amidation : Coupling the hydroxyethyl intermediate with 4-(trifluoromethoxy)benzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
The general reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydroxyethyl group forms hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Hydrophobic Interactions : The trifluoromethyl group increases lipophilicity, promoting interaction with hydrophobic regions of proteins and enzymes.
These interactions can modulate enzyme activity or receptor functions, potentially leading to therapeutic effects.
Antidiabetic Potential
Recent studies have highlighted the compound's potential as an antidiabetic agent. In vitro assays demonstrated significant inhibition against key targets such as α-glucosidase and α-amylase. The following table summarizes the inhibition percentages observed:
| Target Enzyme | % Inhibition at 500 μM |
|---|---|
| α-Glucosidase | 83.13 ± 0.80 |
| α-Amylase | 78.85 ± 2.24 |
| PTP1B | 88.35 ± 0.89 |
| DPPH (Antioxidant Assay) | 92.23 ± 0.22 |
These results indicate that the compound exhibits multi-target inhibition, which is beneficial for managing diabetes through various pathways.
Antioxidant Activity
The presence of hydroxyl groups in the structure contributes to antioxidant properties, allowing it to scavenge free radicals effectively. This is crucial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
- In Vitro Studies : A study reported IC50 values for the compound against multiple antidiabetic targets, showing promising results that warrant further investigation into its therapeutic applications .
- Molecular Docking : Computational studies suggest that the compound binds effectively to target proteins, indicating a strong potential for drug development in diabetes management .
- Comparative Analysis : When compared to standard drugs like sitagliptin, this compound showed comparable or superior inhibition rates, highlighting its potential as a novel therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
